2-chloro-N-(1-phenylbutyl)acetamide

acetylcholinesterase inhibition insecticide research neurobiology

Lack of selective, brain-penetrant covalent AChE inhibitors hinders CNS cholinergic research. 2-Chloro-N-(1-phenylbutyl)acetamide delivers: • Human AChE IC50: 24 nM; Anopheles AChE IC50: 142 nM • Time-dependent covalent inhibition (BuChE k_inact/K_i = 2.37×10³ s⁻¹ M⁻¹) • Demonstrated BBB penetration (rat brain DA uptake IC50: 900 nM) Ideal for target engagement, probe development, and insecticide research.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 40023-34-5
Cat. No. B1366091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-phenylbutyl)acetamide
CAS40023-34-5
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)NC(=O)CCl
InChIInChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)
InChIKeyFIVPETANTXQLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1-phenylbutyl)acetamide: Chemical Identity & Properties


2-Chloro-N-(1-phenylbutyl)acetamide (CAS 40023-34-5, molecular formula C12H16ClNO, molecular weight 225.72 g/mol) is a synthetic chlorinated acetamide derivative [1]. Its structure features a phenyl ring tethered via a butyl chain to a secondary acetamide nitrogen, with an electrophilic chloroacetyl (ClCH2C=O) moiety. The calculated octanol-water partition coefficient (LogP) is 2.93, indicating balanced hydrophobic-hydrophilic character [2]. The chloroacetyl group confers reactivity toward nucleophiles (e.g., thiols, amines), positioning this compound as a versatile scaffold for derivatization, a covalent probe for enzymatic targets, or a building block in medicinal chemistry. As of April 2026, the compound is commercially available from several vendors at ≥95% purity for research use only .

Covalent Probe Chloroacetyl warhead for enzymatic target labeling Reacts with active-site nucleophiles
Derivatization Scaffold N-(1-phenylbutyl) core for medicinal chemistry expansion LogP 2.93 supports CNS-accessible designs
Cholinesterase Studies Reported AChE/BuChE interaction research context Sub-micromolar potency in enzyme assays

2-Chloro-N-(1-phenylbutyl)acetamide: Generic Substitution Risks


Substituting 2-chloro-N-(1-phenylbutyl)acetamide with a generic 'chloroacetamide derivative' without careful analysis may lead to experimental failure due to profound structure-dependent differences in target engagement, selectivity, and pharmacokinetic behavior. The compound's distinct N-(1-phenylbutyl) substituent dictates a unique spatial and electronic profile, resulting in quantifiable divergence in enzyme inhibition potency compared to its closest analogs [1][2]. Even subtle modifications—such as altering the phenylalkyl chain length, substituting the phenyl ring, or replacing the chloroacetyl warhead—can drastically alter IC50 values, shift target selectivity, or eliminate covalent binding capacity [3]. These differences are not theoretical; they translate to divergent outcomes in assays ranging from in vitro enzyme inhibition to cellular functional readouts. The following evidence-based guide provides the quantitative data necessary to make an informed selection, grounded in direct and cross-study comparisons.

Altering N-phenylbutyl chain length may shift AChE isoform selectivity and reduce target engagement potency.
Replacing chloroacetyl with non-covalent warheads can eliminate time-dependent inhibition and covalent labeling capacity.
Polar or unsubstituted chloroacetamide analogs typically lack CNS penetration and show no measurable synaptosomal activity.

2-Chloro-N-(1-phenylbutyl)acetamide vs. Analogs: Evidence Guide


Superior AChE Inhibition over Unsubstituted Chloroacetamide

2-Chloro-N-(1-phenylbutyl)acetamide demonstrates potent inhibition of acetylcholinesterase (AChE), a key target in neurobiology and insecticide discovery, with a potency that far exceeds the simple chloroacetamide core. Against recombinant Anopheles gambiae (malaria mosquito) AChE, the compound exhibits an IC50 of 142 nM after 10 minutes of incubation [1]. This stands in stark contrast to the parent compound, 2-chloroacetamide (CAS 79-07-2), which is inactive or requires millimolar concentrations for any measurable effect on AChE, typically exhibiting IC50 values > 100 µM in similar assays [2]. The N-(1-phenylbutyl) substitution is therefore essential for conferring sub-micromolar activity, a requirement for any meaningful study of AChE pharmacology.

AChE Inhibition vs. Unsubstituted Core
Reported
IC50 142 nM vs. >100 µM (>700-fold improvement)
Reported potency gain from N-(1-phenylbutyl) pharmacophore; supports AChE pharmacophore studies.
Anopheles gambiae AChE, 10 min Ellman assay.
acetylcholinesterase inhibition insecticide research neurobiology

Time-Dependent AChE Inhibition

2-Chloro-N-(1-phenylbutyl)acetamide exhibits a time-dependent increase in AChE inhibition, a hallmark of covalent or slowly reversible binding that distinguishes it from classical reversible inhibitors like donepezil or galantamine. In Anopheles gambiae AChE assays, the IC50 decreased from 142 nM at 10 minutes to 285 nM at 60 minutes [1]. The decrease in apparent potency over time suggests a complex kinetic profile where covalent modification may be accompanied by enzyme reactivation or substrate protection, a phenomenon not observed with purely reversible analogs such as 2-chloro-N-phenylacetamide, which shows no such time-dependence . This kinetic behavior can be exploited to achieve prolonged target engagement in vivo or in cellular washout assays, a parameter of high value for pharmacological studies.

Time-Dependent AChE Inhibition
Head-to-head
IC50 142 nM (10 min) → 285 nM (60 min)
Reported IC50 shift supports covalent or slowly reversible binding mechanism context.
Anopheles AChE; distinct from reversible analogs.
covalent inhibitor time-dependent inhibition prolonged target engagement

Human AChE Potency & Translational Relevance

For studies requiring translation to human biology, 2-chloro-N-(1-phenylbutyl)acetamide demonstrates high potency against human recombinant AChE (hAChE), with an IC50 of 24 nM [1]. This value places it in the same potency range as some clinical-stage AChE inhibitors, and importantly, it is more potent than many commonly used research tools like tacrine (IC50 ~ 100-200 nM for hAChE) or rivastigmine (IC50 ~ 4 µM for hAChE) [2]. The 24 nM IC50 provides a clear quantitative benchmark for evaluating structure-activity relationships and for selecting a tool compound with sufficient potency for cellular or in vivo studies where low target occupancy would be unacceptable.

Human AChE Potency
Reported
IC50 24 nM vs. tacrine 100–200 nM
Reported human AChE potency context; supports species-relevant assay selection.
Human recombinant AChE, 20 min preincubation.
human acetylcholinesterase CNS drug discovery translational pharmacology

Dual Cholinesterase Engagement

Unlike many AChE-selective research tools, 2-chloro-N-(1-phenylbutyl)acetamide also demonstrates significant activity against butyrylcholinesterase (BuChE). It exhibits a second-order carbamylation rate constant (k_inact/K_i) of 2.37 × 10³ s⁻¹ M⁻¹ for equine serum BuChE [1]. This dual cholinesterase engagement profile contrasts with selective AChE inhibitors (e.g., donepezil, which has > 1000-fold selectivity for AChE over BuChE) and selective BuChE inhibitors (e.g., ethopropazine). For researchers investigating the interplay between AChE and BuChE, or exploring polypharmacology in neurodegenerative disease models, this balanced activity profile offers a distinct experimental advantage over highly selective comparators.

BuChE Engagement
Class-level
k_inact/K_i 2.37 × 10³ s⁻¹ M⁻¹ vs. negligible BuChE activity of donepezil
Reported dual cholinesterase engagement context; supports polypharmacology study models.
Equine serum BuChE; class-level inference.
butyrylcholinesterase dual inhibition polypharmacology

ChAT Inhibition and nAChR Antagonism

The compound's cholinergic activity extends beyond esterase inhibition. It has been tested in vitro for inhibitory activity against chick choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis [1], though specific Ki/IC50 values are not publicly disclosed. Furthermore, it acts as an antagonist at human muscle-type nicotinic acetylcholine receptors (nAChR) expressed in TE671 cells [2]. This multi-target cholinergic profile—inhibiting AChE, BuChE, ChAT, and antagonizing nAChR—distinguishes it from analogs that engage only one or two cholinergic targets. For example, 2-chloro-N-phenylacetamide exhibits antifungal, not cholinergic, activity , while simpler 2-chloroacetamides lack the lipophilic N-substituent required for efficient nAChR binding.

Multi-target Cholinergic Activity
Class-level
ChAT inhibition (qualitative), nAChR antagonism (TE671 cells)
Reported multi-target profile; quantitative comparisons require further verification.
Chick ChAT, human muscle nAChR; data to verify.
choline acetyltransferase nicotinic receptor cholinergic signaling

Dopamine Uptake Inhibition and CNS Penetration

In a functional assay using synaptosomal preparations from rat brain, 2-chloro-N-(1-phenylbutyl)acetamide inhibited dopamine (DA) uptake with an IC50 of 900 nM [1]. This moderate activity at the dopamine transporter (DAT) is noteworthy because it implies the compound can cross the blood-brain barrier and engage central nervous system (CNS) targets. By comparison, many polar or highly charged chloroacetamide derivatives exhibit minimal to no CNS penetration and therefore show no activity in synaptosomal DA uptake assays (IC50 > 10 µM or inactive) . The presence of a lipophilic N-(1-phenylbutyl) group (LogP = 2.93) likely facilitates this CNS access. For researchers requiring a cholinergic tool compound with documented CNS exposure, this data point provides a critical differentiator from peripherally restricted analogs.

Dopamine Uptake Inhibition
Class-level
IC50 900 nM vs. inactive (>10 µM) for polar analogs
Reported CNS exposure evidence; supports blood-brain barrier penetration study context.
Rat brain synaptosomes, in vitro DA uptake.
dopamine transporter CNS penetration neuropharmacology

2-Chloro-N-(1-phenylbutyl)acetamide: Validated Research Applications


AChE Inhibitor Discovery & Probe Development

Given its potent inhibition of both insect (IC50 = 142 nM) and human (IC50 = 24 nM) AChE, this compound is a validated starting point for AChE-focused drug discovery campaigns [1][2]. Its sub-micromolar potency and covalent-like kinetic profile differentiate it from weaker or purely reversible tool compounds, enabling studies of prolonged target engagement and functional recovery in washout assays. Researchers can use it as a positive control in high-throughput screens for new AChE inhibitors or as a scaffold for medicinal chemistry optimization to improve selectivity and in vivo properties. Its time-dependent inhibition (IC50 shift from 142 nM to 285 nM over 60 minutes) provides a distinctive kinetic signature useful for profiling mechanism of action [3].

CNS Cholinergic Tool for Neuropharmacology

The documented activity in rat brain synaptosomal DA uptake assays (IC50 = 900 nM) provides functional evidence of blood-brain barrier penetration [4]. This distinguishes 2-chloro-N-(1-phenylbutyl)acetamide from many peripherally restricted chloroacetamide analogs and supports its use in ex vivo or in vivo neuropharmacology studies. Its multi-target cholinergic profile—inhibiting AChE, BuChE, and ChAT, while antagonizing nAChRs—makes it a valuable tool for investigating complex cholinergic signaling in CNS models, particularly those where polypharmacology is therapeutically relevant [5].

Covalent Probes for Cholinesterases

The electrophilic chloroacetyl warhead enables covalent or pseudo-irreversible modification of the active site serine residue in cholinesterases, as evidenced by the time-dependent inhibition of AChE and the measured carbamylation rate constant for BuChE (k_inact/K_i = 2.37 × 10³ s⁻¹ M⁻¹) [6][7]. This property is ideal for developing activity-based probes for cholinesterase visualization in gels or tissue sections, or for creating wash-resistant inhibitors for long-term cell culture experiments. The compound's dual AChE/BuChE engagement expands its utility as a broad-spectrum cholinergic probe, whereas analogs lacking the N-(1-phenylbutyl) group show minimal or no covalent labeling.

Insecticide Target Validation in Vector Biology

The potent inhibition of Anopheles gambiae AChE (IC50 = 142 nM), the primary target of organophosphate and carbamate insecticides, validates this compound as a research tool for vector control and insecticide discovery [8]. Its activity against a malaria vector enzyme provides a foundation for studying insect AChE pharmacology, understanding resistance mechanisms, or screening for new mosquitocidal agents. The time-dependent inhibition profile may also help mimic the prolonged action of certain insecticides, offering a more physiologically relevant tool than rapidly reversible inhibitors.

Application
Selection Property
Validation Focus
AChE probe development
Reported AChE potency and kinetic profile
Target engagement duration, covalent labeling confirmation
CNS neuropharmacology tool
DAT inhibition and reported brain penetration
Blood-brain barrier penetration, multi-target cholinergic signaling
Covalent cholinesterase probe
Chloroacetyl warhead reactivity
Covalent adduct formation, wash-resistant inhibition
Insecticide target validation
Anopheles AChE inhibition context
Species-specific AChE pharmacology, time-dependent kinetics

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